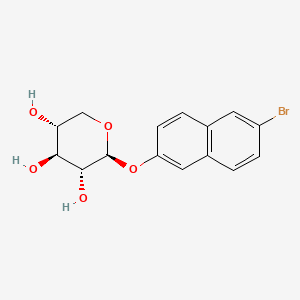

6-Bromo-2-naphthyl beta-D-xylopyranoside

説明

6-Bromo-2-naphthyl beta-D-xylopyranoside is a useful research compound. Its molecular formula is C15H15BrO5 and its molecular weight is 355.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 6-Bromo-2-naphthyl b-D-xylopyranoside is the enzyme xylosidase . Xylosidase is an enzyme that catalyzes the hydrolysis of xylopyranose, a type of sugar molecule .

Mode of Action

6-Bromo-2-naphthyl b-D-xylopyranoside acts as a substrate for xylosidase . It is cleaved by the enzyme, resulting in the release of a colored product . This interaction with its target enzyme leads to changes in the enzyme’s activity and can be measured spectrophotometrically .

Biochemical Pathways

The compound plays a role in the metabolism of xylopyranose and its derivatives . By acting as a substrate for xylosidase, it participates in the breakdown of xylopyranose, affecting the overall metabolic pathway of this sugar molecule .

Pharmacokinetics

As a derivative of xylopyranose, it is expected to share similar adme (absorption, distribution, metabolism, and excretion) properties with other xylopyranose derivatives .

Result of Action

The cleavage of 6-Bromo-2-naphthyl b-D-xylopyranoside by xylosidase results in the release of a colored product . This can be used to detect the activity of xylosidase, providing a useful tool for biochemical research .

生物活性

6-Bromo-2-naphthyl beta-D-xylopyranoside (CAS No. 69594-75-8) is a glycoside compound that has garnered interest in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 385.207 g/mol. It is characterized by its brominated naphthalene moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H17BrO6 |

| Molecular Weight | 385.207 g/mol |

| Density | 1.698 g/cm³ |

| Melting Point | 210-212 °C |

| Boiling Point | 608.6 °C at 760 mmHg |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biological pathways. It serves as a substrate for beta-glycosidases, which hydrolyze the glycosidic bond, releasing the naphthyl moiety that can participate in further biochemical reactions .

Enzyme Interaction

In biochemical assays, this compound has been used to localize beta-glycosidase activity in tissues. Upon hydrolysis, it produces a colored product that can be quantitatively measured, allowing researchers to determine enzyme activity levels in various biological samples .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Substrate : It is commonly utilized as a substrate for beta-glycosidase assays, aiding in the study of enzyme kinetics and localization .

- Potential Anti-Cancer Activity : Some studies suggest that compounds with similar structures may possess anti-tumor properties, although specific data on this compound remains limited.

- Inhibition Studies : The compound has been evaluated for its potential to inhibit certain glycosidases, which could have implications for drug development targeting metabolic disorders .

Case Studies

Several studies have highlighted the utility of this compound in various experimental settings:

- Localization of Enzymatic Activity : A study published in The Plant Journal demonstrated the use of this compound in localizing beta-glycosidase activity within plant tissues, providing insights into enzyme distribution and function under different physiological conditions .

- Substrate Specificity : In investigations involving Clostridium difficile toxins, researchers utilized this compound to assess glucosyltransferase activities, indicating its role in studying bacterial pathogenesis and enzyme specificity .

科学的研究の応用

Glycosylation Studies

Overview : The compound is extensively utilized as a substrate in glycosylation reactions, which are crucial for understanding carbohydrate chemistry and enzyme interactions.

Case Study : In a study assessing the activity of β-galactosidases, 6-bromo-2-naphthyl beta-D-xylopyranoside was employed to evaluate enzyme kinetics and specificity. The results demonstrated its effectiveness in revealing the hydrolytic activity of various glycosidases under controlled conditions, thus contributing to the understanding of carbohydrate metabolism .

Drug Development

Overview : Its unique structural characteristics make this compound a promising candidate for pharmaceutical design, particularly in targeting specific biological pathways involved in diseases.

Application Example : Researchers have explored the potential of this compound in developing inhibitors for enzymes implicated in cancer and metabolic disorders. By modifying the compound's structure, scientists aim to enhance its efficacy and selectivity against target enzymes .

Biochemical Assays

Overview : The compound is widely used in biochemical assays to evaluate enzyme activity, providing insights into metabolic processes.

Data Table: Enzyme Activity Assays Using this compound

Fluorescent Probes

Overview : The compound can be chemically modified to create fluorescent labels, which are valuable for tracking biological molecules.

Research Insight : Modifications of this compound have been utilized to enhance imaging techniques in cellular biology, allowing researchers to visualize cellular processes with greater clarity .

Material Science

Overview : In material science, this compound is applied in developing novel materials, particularly functionalized polymers with specific chemical properties.

Application Example : Studies have shown that incorporating this compound into polymer matrices can improve their mechanical properties and chemical resistance, making them suitable for various industrial applications .

特性

IUPAC Name |

(2S,3R,4S,5R)-2-(6-bromonaphthalen-2-yl)oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO5/c16-10-3-1-9-6-11(4-2-8(9)5-10)21-15-14(19)13(18)12(17)7-20-15/h1-6,12-15,17-19H,7H2/t12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFCYXMRDUCMTI-BARDWOONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=C(C=C3)Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C=C(C=C3)Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219862 | |

| Record name | 6-Bromo-2-naphthyl beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69594-75-8 | |

| Record name | β-D-Xylopyranoside, 6-bromo-2-naphthalenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69594-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl beta-D-xylopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2-naphthyl beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl β-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。